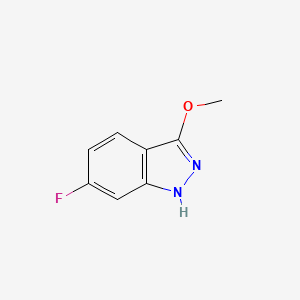

6-Fluoro-3-methoxy-1H-indazole

CAS No.:

Cat. No.: VC16008092

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7FN2O |

|---|---|

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 6-fluoro-3-methoxy-1H-indazole |

| Standard InChI | InChI=1S/C8H7FN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | WSRRSPVZFMWUGS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NNC2=C1C=CC(=C2)F |

Introduction

6-Fluoro-3-methoxy-1H-indazole is a synthetic compound belonging to the indazole class of nitrogen-containing heterocycles. This compound features a fluorine atom at the 6-position and a methoxy group at the 3-position of the indazole ring. The presence of these functional groups can significantly influence the compound's electronic properties and reactivity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Synthesis and Preparation

The synthesis of 6-Fluoro-3-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. The process may include halogenation, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity. One common method involves the introduction of a fluorine atom into the indazole ring through nucleophilic aromatic substitution, followed by the introduction of the methoxy group via methylation reactions.

Biological and Pharmacological Activities

While specific biological activities of 6-Fluoro-3-methoxy-1H-indazole are not extensively documented, indazole derivatives in general are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The fluorine and methoxy groups can enhance the compound's stability and ability to interact with biological targets, potentially modulating various signaling pathways.

Applications in Research and Industry

6-Fluoro-3-methoxy-1H-indazole serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique structure makes it suitable for applications in medicinal chemistry, where it can be used to develop compounds targeting specific enzymes or receptors.

Comparison with Similar Compounds

-

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid: This compound lacks the methoxy group and contains a carboxylic acid group, which may affect its solubility and biological activity.

-

6-Fluoro-3-methyl-1H-indazole: This compound features a methyl group instead of a methoxy group, potentially altering its electronic properties and reactivity.

Future Research Directions

Further research is needed to fully explore the biological activities and potential therapeutic applications of 6-Fluoro-3-methoxy-1H-indazole. Studies focusing on its pharmacokinetics, metabolism, and interactions with biological targets could provide valuable insights into its utility as a pharmacological agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume